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molecular formula C12H12N2O B8342426 6,6'-Dimethyl-2,2'-bipyridine-N-oxide

6,6'-Dimethyl-2,2'-bipyridine-N-oxide

Cat. No. B8342426
M. Wt: 200.24 g/mol
InChI Key: COWRLPBJJIHRMX-UHFFFAOYSA-N
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Patent
US05216134

Procedure details

6,6'-Dimethyl-2,2'-bipyridine (1.97 g, 0.0107 moles, Example 1) was dissolved in chloroform (10 ml). m-Chloroperbenzoic acid (1.85 g, 0.0107 moles) was dissolved in chloroform (40 ml), and added slowly to the bipyridine solution at 0°-5° C. After stirring for two hours at room temperature the solution was extracted twice with saturated sodium hydrogen carbonate solution and three times with water. The chloroform phase was dried and evaporated. The product was purified by flash chromatography.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[N:9]=2)[CH:5]=[CH:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:23])C=1.C1C=CN=C(C2C=CC=CN=2)C=1>C(Cl)(Cl)Cl>[CH3:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=2)[N+:9]=1[O-:23]

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C1=NC(=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.85 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CN=C(C1)C=2C=CC=CN2

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for two hours at room temperature the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted twice with saturated sodium hydrogen carbonate solution and three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=1C=CC=C([N+]1[O-])C1=NC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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